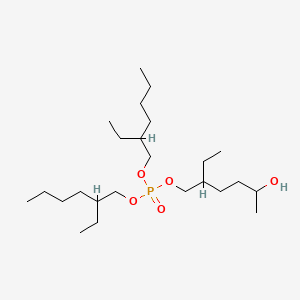![molecular formula C9H15N3O2 B13860771 1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that features a unique structure combining a diazaspiro ring system with an aminoethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of asymmetric alkylation and reduction reactions, utilizing C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another method includes the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by P2O5 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like Raney nickel for reduction , and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often utilize halogenated compounds and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can produce spirocyclic diols, while oxidation can yield spirocyclic ketones or acids.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen . This inhibition is significant in conditions such as osteoarthritis and periodontal disease.
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but includes an additional nitrogen atom in the ring.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound features oxygen atoms in the spirocyclic ring and is used in different chemical applications.
Uniqueness
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific combination of an aminoethyl group with a diazaspiro ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c10-5-6-12-8(14)11-7(13)9(12)3-1-2-4-9/h1-6,10H2,(H,11,13,14) |
Clave InChI |
ZDMRNXKRGPZBMV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)NC(=O)N2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
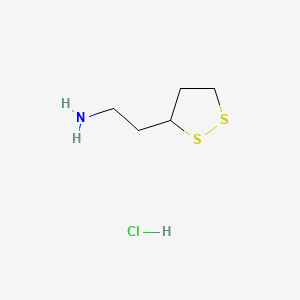
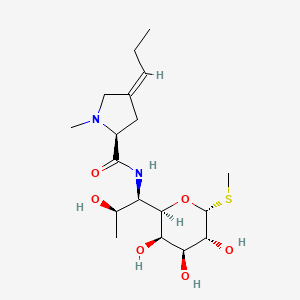

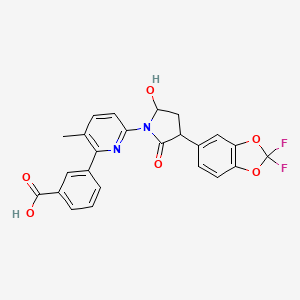
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
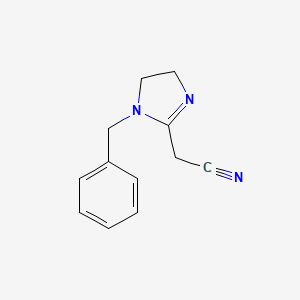
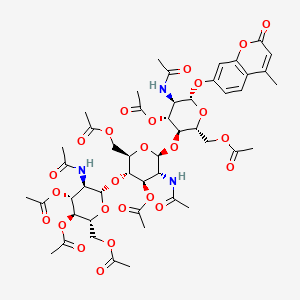
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
